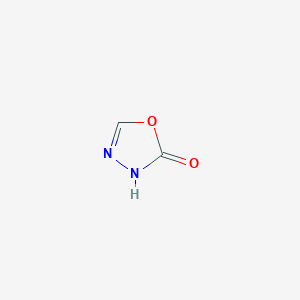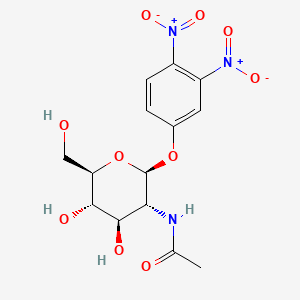
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of 2-deoxy-D-glucose, where the hydroxyl groups are acetylated. It plays a significant role in studying the structure, synthesis, biology, and evolution of sugars. Glycobiology involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate typically involves the acetylation of 2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the acetylated compound back to its original form.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, acids, and substituted compounds. These products are often used in further biochemical studies and applications .
Scientific Research Applications
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate has a wide range of applications in scientific research:
Mechanism of Action
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate acts as a glycolysis inhibitor. It mimics glucose and is taken up by cells, where it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate. This compound inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate and subsequent inhibition of glycolysis. This inhibition results in reduced ATP production and induces cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and is used in cancer research.
D-Glucose Pentaacetate: An acetylated derivative of glucose used in biochemical studies.
D-Mannoheptulose Hexaacetate: Another acetylated sugar used to study carbohydrate metabolism.
Uniqueness
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is unique due to its specific acetylation pattern, which enhances its ability to inhibit glycolysis more effectively than its non-acetylated counterpart. This makes it a valuable tool in cancer research and other biochemical studies .
Properties
Molecular Formula |
C14H20O9 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4-triacetyloxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H20O9/c1-8(16)20-7-13(22-10(3)18)14(23-11(4)19)12(5-6-15)21-9(2)17/h6,12-14H,5,7H2,1-4H3/t12-,13-,14+/m1/s1 |
InChI Key |
FXPDZGXNAIRABP-MCIONIFRSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
2-deoxy-D-glucose tetraacetate 2-deoxy-glucose tetraacetate 2-DOG TA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1258323.png)


![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)








